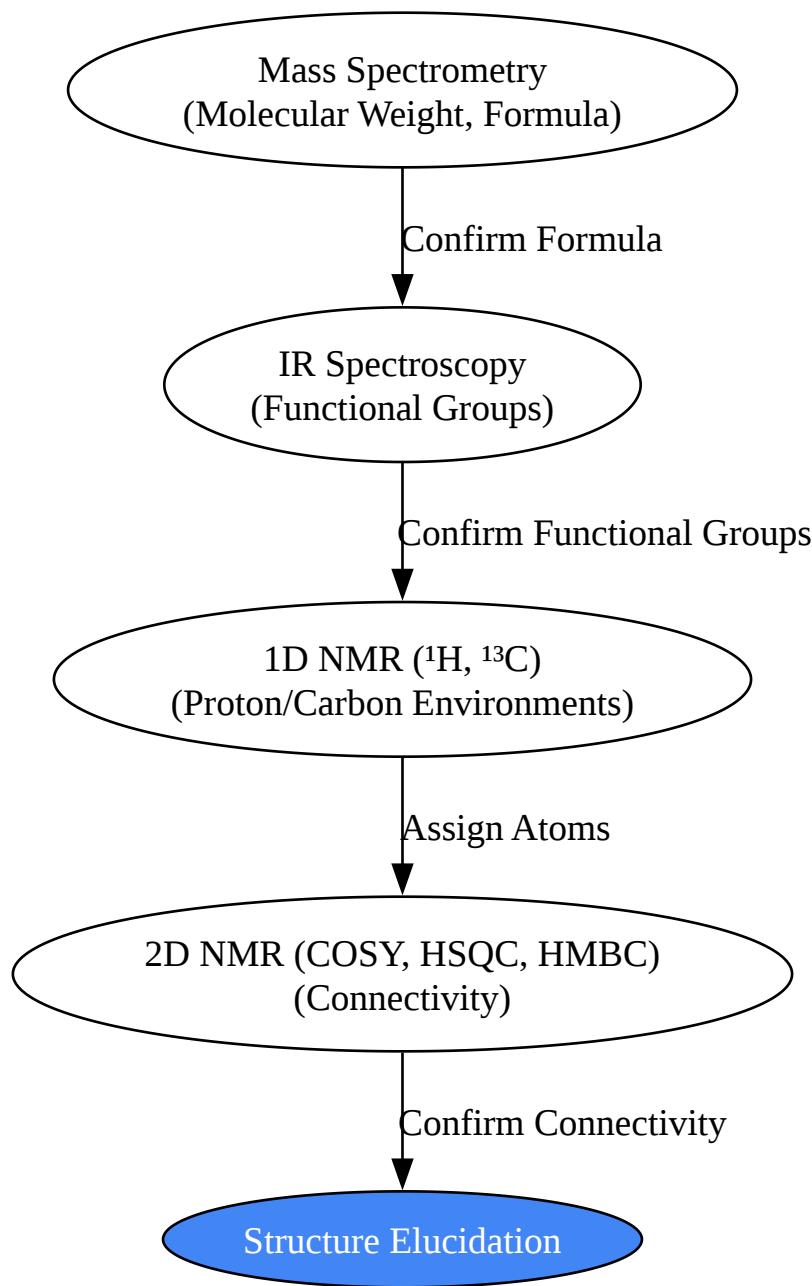


Introduction: The Imperative of Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest


Compound Name: **4-Morpholin-4-ylbutan-2-one**

Cat. No.: **B1595410**

[Get Quote](#)

In the realms of drug discovery, chemical synthesis, and materials science, the precise molecular structure of a compound is its defining characteristic. It dictates function, reactivity, and safety. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of **4-Morpholin-4-ylbutan-2-one**, a molecule incorporating a key ketone functional group and a morpholine scaffold, which is a prevalent motif in medicinal chemistry.^[1] ^[2] We will proceed through a logical workflow, integrating data from multiple analytical techniques to build an unshakeable, self-validating structural hypothesis. This document is designed for researchers and drug development professionals, emphasizing not just the "how" but the critical "why" behind each analytical step.

The process of structural elucidation is a systematic investigation that combines various spectroscopic techniques to piece together a molecule's atomic framework.^[3]^[4]^[5] Our investigation will follow a multi-pronged strategy, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the detailed mapping of atomic connectivity.

[Click to download full resolution via product page](#)

Part 1: Mass Spectrometry – Defining the Molecular Boundaries

Mass spectrometry (MS) is the foundational first step, providing the molecular weight and, with high-resolution instruments, the exact molecular formula.[4][6] For a compound containing an odd number of nitrogen atoms, the molecular ion peak (M^+) is expected to have an odd nominal mass, a principle known as the Nitrogen Rule.[4]

Predicted Analysis of **4-Morpholin-4-ylbutan-2-one**: The molecular formula is $C_8H_{15}NO_2$.^{[7][8]}

The monoisotopic mass is 157.1103 Da. A high-resolution mass spectrum should yield a molecular ion peak $[M+H]^+$ at m/z 158.1176, consistent with the formula $C_8H_{16}NO_2^+$.

Characteristic Fragmentation Pathways: Electron Ionization (EI) mass spectrometry fragments molecules in predictable ways, offering structural clues.^{[6][9]} For **4-Morpholin-4-ylbutan-2-one**, the primary fragmentation patterns arise from cleavages adjacent to the carbonyl group (α -cleavage) and fragmentation of the morpholine ring.^{[10][11]}

- α -Cleavage: This involves the breaking of a bond adjacent to the carbonyl group.^[9]
 - Loss of a methyl radical ($\bullet CH_3$) results in an acylium ion at m/z 142.
 - Loss of the morpholinylethyl radical ($\bullet CH_2CH_2$ -morpholine) generates the acetyl cation at m/z 43.
- Morpholine Ring Fragmentation: N-substituted morpholines often produce a characteristic fragment at m/z 100. This corresponds to the $[M - C_3H_5O]^+$ ion, arising from the cleavage of the bond between the nitrogen and the butyl chain, followed by a hydrogen rearrangement. This fragment, $[CH_2=N(CH_2CH_2)_2O]^+$, is a strong indicator of the N-substituted morpholine moiety.

Table 1: Predicted Major Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Fragmentation Pathway
157	$[\text{C}_8\text{H}_{15}\text{NO}_2]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
142	$[\text{M} - \text{CH}_3]^+$	α -cleavage: Loss of methyl radical
100	$[\text{C}_5\text{H}_{10}\text{NO}]^+$	Cleavage β to the carbonyl group
86	$[\text{C}_4\text{H}_8\text{NO}]^+$	Fragmentation of the morpholine ring
57	$[\text{C}_3\text{H}_5\text{O}]^+$	Acylium ion from chain cleavage

| 43 | $[\text{C}_2\text{H}_3\text{O}]^+$ | Acetyl cation from α -cleavage |

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Method:
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injection Volume: 1 μL .
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Method:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Source Temperature: 230°C.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Part 2: Infrared Spectroscopy – Identifying the Chemical Bonds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13]

Predicted Analysis of 4-Morpholin-4-ylbutan-2-one: The structure contains a ketone and a tertiary amine within an ether linkage (the morpholine ring).

- Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the ketone. Saturated aliphatic ketones typically absorb in the range of 1705-1725 cm^{-1} .[11]
- C-H Stretch: Bands in the 2850-3000 cm^{-1} region are due to the stretching vibrations of C-H bonds in the alkyl chain and morpholine ring.[14]
- C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong C-O-C stretching band, typically around 1115-1120 cm^{-1} .[15][16]
- C-N Stretch: The C-N stretching of the tertiary amine will appear in the fingerprint region, typically around 1000-1250 cm^{-1} .

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~1715	Strong, Sharp	C=O Stretch	Ketone
2850-2960	Medium-Strong	C-H Stretch	Alkane (CH ₂ , CH ₃)
~1117	Strong	C-O-C Asymmetric Stretch	Ether (Morpholine)

| 1450-1470 | Medium | C-H Bend | Alkane (CH₂) |

Experimental Protocol: FT-IR Analysis

- Sample Preparation: For a liquid sample, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (neat film). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands. Correlate these bands to specific functional groups using standard correlation tables.

Part 3: Nuclear Magnetic Resonance – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.^{[6][12]} It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble the structure.

{ 4-Morpholin-4-ylbutan-2-one | C₈H₁₅NO₂ } | { H₃C¹ | C²=O | H₂C³ | H₂C⁴ | N⁵ | H₂C⁶ | H₂C⁷ | O⁸ | H₂C⁹ | H₂C¹⁰ }

Methyl

Carbonyl

Methylene (α to C=O)Methylene (β to C=O)

Morpholine (N-adjacent)

Morpholine (O-adjacent)

[Click to download full resolution via product page](#)

¹H NMR Spectroscopy

¹H NMR provides information about the number and electronic environment of protons.

Predicted ¹H NMR Spectrum (in CDCl₃):

- $\delta \sim 2.15$ (s, 3H): A singlet for the three methyl protons (H-1). It is a singlet as there are no adjacent protons, and its chemical shift is downfield due to the adjacent carbonyl group.
- $\delta \sim 2.75$ (t, 2H): A triplet for the methylene protons alpha to the carbonyl (H-3). It is deshielded by the ketone and split into a triplet by the neighboring H-4 protons.
- $\delta \sim 2.50$ (t, 2H): A triplet for the methylene protons alpha to the nitrogen (H-4). It is split into a triplet by the neighboring H-3 protons.
- $\delta \sim 2.45$ (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the nitrogen (H-6, H-10).[\[1\]](#)[\[17\]](#)
- $\delta \sim 3.70$ (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the oxygen (H-7, H-9). These are the most deshielded alkyl protons due to the electronegativity of the oxygen atom.[\[1\]](#)[\[17\]](#)

¹³C NMR and DEPT Spectroscopy

¹³C NMR identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps distinguish between CH₃, CH₂, and CH carbons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

- $\delta \sim 208.0$: Carbonyl carbon (C-2). Ketone carbonyls typically appear far downfield.[11] (Will not appear in DEPT).
- $\delta \sim 67.0$: Morpholine carbons adjacent to oxygen (C-7, C-9). Deshielded by the electronegative oxygen. (DEPT: CH_2).[1][17]
- $\delta \sim 58.0$: Methylene carbon adjacent to nitrogen (C-4). (DEPT: CH_2).
- $\delta \sim 53.5$: Morpholine carbons adjacent to nitrogen (C-6, C-10). (DEPT: CH_2).[1]
- $\delta \sim 40.0$: Methylene carbon alpha to the carbonyl (C-3). (DEPT: CH_2).
- $\delta \sim 30.0$: Methyl carbon (C-1). (DEPT: CH_3).

Table 3: Summary of Predicted ^1H and ^{13}C NMR Data

Position	Predicted ^1H δ (ppm), Mult., (Int.)	Predicted ^{13}C δ (ppm)	DEPT-135 Phase
1	2.15, s, (3H)	30.0	Up (CH_3)
2	-	208.0	No Signal (C)
3	2.75, t, (2H)	40.0	Down (CH_2)
4	2.50, t, (2H)	58.0	Down (CH_2)
6, 10	2.45, t, (4H)	53.5	Down (CH_2)

| 7, 9 | 3.70, t, (4H) | 67.0 | Down (CH_2) |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments reveal correlations between nuclei, allowing us to definitively connect the fragments identified in 1D NMR.[18][19]

- COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[18]

- Expected Correlation: A cross-peak will be observed between the triplet at $\delta \sim 2.75$ (H-3) and the triplet at $\delta \sim 2.50$ (H-4), confirming the $-\text{CH}_2\text{-CH}_2-$ linkage in the butyl chain. Another cross-peak will connect the morpholine protons at $\delta \sim 2.45$ (H-6/10) and $\delta \sim 3.70$ (H-7/9).
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[18][20]
 - Expected Correlations: It will directly link the proton and carbon assignments proposed in Table 3. For example, the proton singlet at $\delta \sim 2.15$ will show a cross-peak to the carbon signal at $\delta \sim 30.0$, confirming this as the methyl group (C-1/H-1).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting disparate spin systems. It shows correlations between protons and carbons over multiple (typically 2-3) bonds.[18][20] This is crucial for seeing connections across quaternary carbons (like C-2) and heteroatoms.

mol [label=<

H₃C

C

CH₂

CH₂

N

1

2 (C=O)

3

4

5

>];

```
// Dummy nodes for positioning arrows H1 [pos="0.2,0.8!", label="H-1"]; H3 [pos="2.5,0.8!", label="H-3"]; H4 [pos="3.7,0.8!", label="H-4"]; C2 [pos="1.5,0.1!", label="C-2"]; C3 [pos="2.5,0.1!", label="C-3"]; C4 [pos="3.7,0.1!", label="C-4"]; C1 [pos="0.2,0.1!", label="C-1"]; N5 [pos="4.9,0.1!", label="N-5"];
```

```
// HMBC Correlations H1 -> C2 [label="2J", fontcolor="#34A853", color="#34A853"]; H3 -> C1 [label="3J", fontcolor="#34A853", color="#34A853"]; H3 -> C2 [label="2J", fontcolor="#34A853", color="#34A853"]; H3 -> C4 [label="2J", fontcolor="#34A853", color="#34A853"]; H4 -> C2 [label="3J", fontcolor="#34A853", color="#34A853"]; H4 -> C3 [label="2J", fontcolor="#34A853", color="#34A853"]; H4 -> C6 [label="2J", fontcolor="#34A853", color="#34A853"]; H4 -> C10 [label="2J", fontcolor="#34A853", color="#34A853"];
```

```
// COSY Correlation H3 -> H4 [label="3J (COSY)", dir=both, color="#FBBC05", style=dashed]; }
```

Caption: Key expected HMBC (solid arrows) and COSY (dashed line) correlations for **4-Morpholin-4-ylbutan-2-one**.

- Key Expected HMBC Correlations:

- H-1 (δ ~2.15) to C-2 (δ ~208.0): This two-bond correlation confirms the methyl group is attached to the carbonyl carbon.
- H-3 (δ ~2.75) to C-2 (δ ~208.0) and C-1 (δ ~30.0): These correlations lock in the position of the C-3 methylene next to the acetyl group.
- H-4 (δ ~2.50) to C-2 (δ ~208.0): This three-bond correlation provides further evidence for the butanone chain.
- H-4 (δ ~2.50) to C-6/C-10 (δ ~53.5): This crucial two-bond correlation across the nitrogen atom definitively links the butyl chain to the morpholine ring.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Acquire a standard ^1H spectrum.
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Acquire a DEPT-135 spectrum.
 - Acquire 2D spectra (gCOSY, z-gradient HSQC, z-gradient HMBC) using standard manufacturer pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.
- Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm. Analyze the 1D and 2D spectra systematically to assign all signals and confirm the proposed structure.

Conclusion: A Unified Structural Verdict

The structural elucidation of **4-Morpholin-4-ylbutan-2-one** is achieved through the logical integration of multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula $\text{C}_8\text{H}_{15}\text{NO}_2$. FT-IR spectroscopy confirms the presence of a key ketone functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecule. The COSY experiment confirms the proton-proton connectivities within the butyl chain and morpholine ring, the HSQC experiment links each proton to its corresponding carbon, and the crucial HMBC correlations bridge the molecular fragments across the nitrogen atom and the quaternary carbonyl carbon. The convergence of all data points to a single, consistent structure provides the highest level of confidence in the final assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Molecular Structure Through Spectroscopic Analysis - HSC Chemistry [hscprep.com.au]
- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. Spectroscopy Methods [analytica-world.com]
- 7. PubChemLite - 4-(morpholin-4-yl)butan-2-one (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 8. 4-Morpholin-4-yl-butan-2-one [oakwoodchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Spectroscopy | Overview, Types & Techniques - Lesson | Study.com [study.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. ekwan.github.io [ekwan.github.io]
- 20. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Imperative of Unambiguous Structural Confirmation]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1595410#structural-elucidation-of-4-morpholin-4-ylbutan-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com